

SRI-31142: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-31142 is a novel small molecule that has garnered interest for its potential as a modulator of the dopamine transporter (DAT). Initially identified as a putative allosteric inhibitor of DAT, subsequent research has indicated a more complex pharmacological profile, suggesting that its mechanism of action may not be solely dependent on direct DAT interaction. This technical guide provides a comprehensive overview of the current knowledge on **SRI-31142**, including its chemical structure, a proposed synthetic route based on related compounds, available quantitative data, and detailed experimental protocols for its characterization. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of **SRI-31142** and similar compounds.

Chemical Structure and Properties

SRI-31142 is a complex heterocyclic molecule with the systematic IUPAC name 2-(7-Methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine. Its chemical properties are summarized in the table below.



Property	Value	
Molecular Formula	C29H24N6	
Molecular Weight	456.54 g/mol	
IUPAC Name	2-(7-Methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine	
CAS Number	1940118-04-6	
SMILES String	Cc1cn2cccc2c(c1)c1nc2cccc2c(n1)NCC(c1ccccc1)c1ccncc1	

Synthesis of SRI-31142

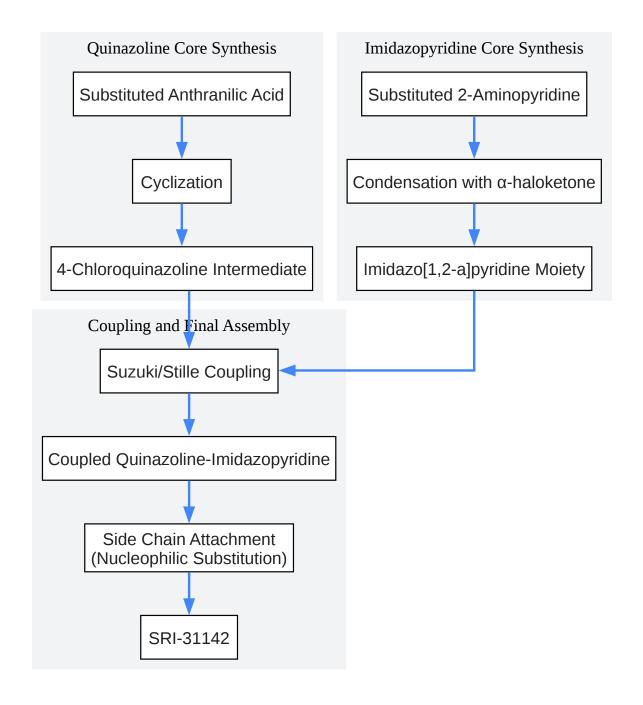
A specific, publicly available, detailed experimental protocol for the synthesis of **SRI-31142** has not been published in the peer-reviewed literature. However, based on the synthesis of structurally related 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a plausible synthetic route can be proposed.[1] This proposed pathway involves a multi-step process, likely commencing with the construction of the quinazoline and imidazopyridine cores, followed by their coupling and subsequent elaboration of the side chain.

A potential synthetic approach could involve the following key transformations:

- Synthesis of the Quinazoline Moiety: A substituted anthranilic acid derivative could be cyclized with a suitable reagent to form the 4-chloroquinazoline intermediate.
- Synthesis of the Imidazopyridine Moiety: A substituted 2-aminopyridine could undergo a condensation reaction with an α-haloketone to construct the imidazo[1,2-a]pyridine core.
- Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to link the quinazoline and imidazopyridine fragments.
- Side Chain Attachment: The final step would involve the nucleophilic substitution of the 4-chloro group on the quinazoline ring with the appropriate amine side chain, 2-phenyl-2-(pyridin-4-yl)ethan-1-amine.

The following diagram illustrates a generalized workflow for the synthesis of such compounds.





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Caption: Proposed general synthetic workflow for **SRI-31142**.

Quantitative Data



SRI-31142 has been characterized as a potent ligand with a high affinity for the dopamine transporter. The available quantitative data from in vitro binding assays are summarized below.

Parameter	Value	Assay	Reference
Ki	1.9 nM	Inhibition of [3H]WIN 35,428 binding to DAT	

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the pharmacological effects of **SRI-31142**.

Intracranial Self-Stimulation (ICSS)

This behavioral assay is used to assess the abuse potential of a compound.

- Subjects: Male Wistar rats are typically used.
- Surgical Implantation: Electrodes are stereotaxically implanted into the medial forebrain bundle.
- Training: Rats are trained to press a lever to receive electrical stimulation, with the intensity
 of the stimulation adjusted to maintain a stable response rate.
- Drug Administration: **SRI-31142**, cocaine (as a positive control), or vehicle is administered intraperitoneally (i.p.).
- Data Analysis: The rate of lever pressing is recorded and analyzed. A significant increase in
 the rate of self-stimulation is indicative of abuse potential. In the case of SRI-31142, it was
 found to decrease ICSS, suggesting a lack of abuse potential.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions.

Subjects: Male Wistar rats.



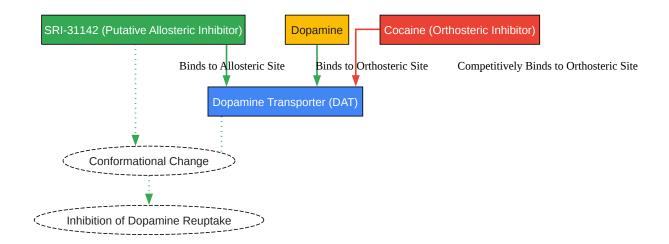
- Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens.
- Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
- Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
- Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the
 dialysate is quantified using high-performance liquid chromatography with electrochemical
 detection (HPLC-ED). SRI-31142 was observed to decrease basal dopamine levels and
 block cocaine-induced increases in dopamine in the nucleus accumbens.

Signaling Pathways and Mechanism of Action

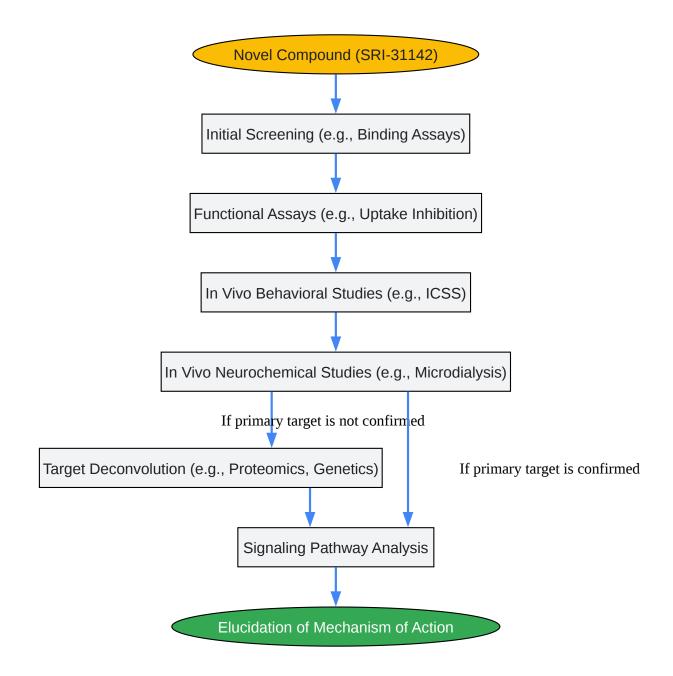
SRI-31142 was initially characterized as a putative allosteric inhibitor of the dopamine transporter (DAT). Allosteric modulators bind to a site on the transporter that is distinct from the primary binding site for dopamine and traditional DAT inhibitors like cocaine. This binding is thought to induce a conformational change in the transporter, thereby altering its function.

The following diagram illustrates the hypothetical allosteric modulation of DAT by **SRI-31142**.









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References

- 1. researchgate.net [researchgate.net]
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